molecular formula C4H12O12P4 B13729210 (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P'-dioxide CAS No. 32421-74-2

(2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P'-dioxide

Cat. No.: B13729210
CAS No.: 32421-74-2
M. Wt: 376.03 g/mol
InChI Key: HAHPKRLEQYOYCU-UHFFFAOYSA-N
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Description

(2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P’-dioxide: is a chemical compound with the molecular formula C4H12O12P4 It is known for its unique structure, which includes two phosphonic acid groups and a dioxadiphosphorinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P’-dioxide typically involves the reaction of appropriate phosphonic acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it may form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halides and nucleophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction may produce reduced phosphonic acid forms .

Scientific Research Applications

Chemistry: In chemistry, (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P’-dioxide is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may be used in enzyme inhibition studies and as a probe for studying phosphonate metabolism .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may have roles in bone health, as phosphonates are known to interact with bone mineralization processes .

Industry: In industry, (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P’-dioxide is used in the production of various materials and chemicals. Its stability and reactivity make it a valuable component in industrial processes .

Mechanism of Action

The mechanism of action of (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P’-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. It may also interact with cellular pathways involved in phosphonate metabolism, leading to various biochemical effects .

Comparison with Similar Compounds

    (2,5-Dihydroxy-3,6-dimethyl-3,6-diphosphono-2,5-diphospha(V)-1,4-dioxane-2,5-dione): This compound shares a similar structure but differs in its specific functional groups.

    Phosphonic Acid Derivatives: Various phosphonic acid derivatives have similar chemical properties and applications.

Uniqueness: The uniqueness of (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)bisphosphonic acid P,P’-dioxide lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .

Properties

CAS No.

32421-74-2

Molecular Formula

C4H12O12P4

Molecular Weight

376.03 g/mol

IUPAC Name

(2,5-dihydroxy-3,6-dimethyl-2,5-dioxo-6-phosphono-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl)phosphonic acid

InChI

InChI=1S/C4H12O12P4/c1-3(17(5,6)7)15-20(13,14)4(2,18(8,9)10)16-19(3,11)12/h1-2H3,(H,11,12)(H,13,14)(H2,5,6,7)(H2,8,9,10)

InChI Key

HAHPKRLEQYOYCU-UHFFFAOYSA-N

Canonical SMILES

CC1(OP(=O)(C(OP1(=O)O)(C)P(=O)(O)O)O)P(=O)(O)O

Origin of Product

United States

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